molecular formula C11H17NO B13043470 (S)-1-(2-Propoxyphenyl)ethan-1-amine

(S)-1-(2-Propoxyphenyl)ethan-1-amine

Cat. No.: B13043470
M. Wt: 179.26 g/mol
InChI Key: YMYIRGXYTSENMW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Propoxyphenyl)ethan-1-amine is a chiral amine compound of significant interest in medicinal chemistry and neuroscience research. With the CAS Number 1213541-54-8 and a molecular formula of C 11 H 17 NO, it has a molecular weight of 179.26 g/mol . This compound is a key synthetic intermediate and structural motif in the development of novel agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly and predominantly expressed in the striatum of the brain, and growing genetic evidence implicates it in various striatal-associated disorders such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . Research into this receptor requires potent and selective synthetic agonist probes, as its endogenous ligand remains unknown. The this compound scaffold is derived from the optimization of the 2-AMPP agonist scaffold, which demonstrates activity at GPR88 through a Gα i -coupled signaling pathway, leading to the inhibition of cAMP production . This mechanism is critical for investigating the receptor's role in modulating dopaminergic signaling and its potential as a therapeutic target. This product is offered For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(2-propoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

YMYIRGXYTSENMW-VIFPVBQESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 1 2 Propoxyphenyl Ethan 1 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. For the synthesis of (S)-1-(2-Propoxyphenyl)ethan-1-amine, several powerful strategies have been developed, each with its own set of advantages.

Asymmetric Hydrogenation Routes to Chiral Amine Precursors

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines. nih.gov This approach typically involves the reduction of a prochiral precursor, such as a ketone or an imine, using a chiral catalyst. The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered one of the most powerful strategies for obtaining optically active amines. nih.gov

In the context of synthesizing this compound, a plausible route would involve the asymmetric hydrogenation of 1-(2-propoxyphenyl)ethan-1-one. This reaction would be catalyzed by a transition metal complex, such as rhodium or iridium, coordinated to a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. nih.govresearchgate.net For instance, electron-donating phosphine ligands have been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of α-primary and secondary amino ketones. nih.gov

Another approach is the asymmetric hydrogenation of the corresponding imine, N-(1-(2-propoxyphenyl)ethylidene)amine. This method is widely used in industry, for example, in the large-scale production of the herbicide (S)-metolachlor. nih.gov Although imines can be challenging substrates due to the potential for E/Z isomerization and hydrolysis, significant progress has been made in developing robust catalytic systems. nih.gov

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones and Imines

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh(I) with electron-donating phosphine ligandsα-Amino ketonesGood nih.gov
Ir/f-amphoxUnprotected amino ketones>99.9% researchgate.net
Ru or Ir with chiral diamine ligandsIminesup to >99% rsc.org
Ni(II)-H with chiral ligandsEnamines/IminesNot specified nih.gov

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a classical and reliable method for controlling the stereochemical outcome of a reaction. wikipedia.org In this strategy, a chiral molecule is temporarily attached to the substrate to direct the formation of the desired stereocenter. After the key stereoselective transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen or another part of the molecule to direct a nucleophilic addition or a reduction step. For example, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with 1-(2-propoxyphenyl)ethan-1-one to form a chiral N-sulfinyl imine. youtube.com Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, would yield the desired chiral amine. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent. youtube.com

Pseudoephedrine is another versatile chiral auxiliary that can be used to synthesize chiral compounds. nih.gov It can be converted into an amide, and the α-proton can be deprotonated to form an enolate, which can then undergo diastereoselective reactions. wikipedia.orgnih.gov While more commonly used for the synthesis of chiral carboxylic acids and ketones, this principle can be adapted for amine synthesis.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationKey TransformationReference
tert-ButanesulfinamideAsymmetric synthesis of aminesDiastereoselective reduction of N-sulfinyl imines youtube.com
PseudoephedrineAsymmetric alkylationDiastereoselective enolate alkylation wikipedia.orgnih.gov
OxazolidinonesStereoselective aldol (B89426) reactionsDiastereoselective enolate addition wikipedia.orgresearchgate.net
CamphorsultamAsymmetric alkylations, aldol and Diels-Alder reactionsDiastereoselective enolate reactions researchgate.net
Pyroglutamic acid derivativeAsymmetric synthesis of tetrahydro-β-carbolinesDiastereoselective addition to an iminium ion elsevierpure.com

Organocatalytic Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgyoutube.com This approach avoids the use of potentially toxic and expensive metals. For the synthesis of chiral amines, organocatalytic methods such as asymmetric reductions and additions to imines are highly relevant.

A potential organocatalytic route to this compound could involve the reduction of the corresponding imine using a chiral Brønsted acid or a Hantzsch ester in the presence of a chiral phosphoric acid. Another strategy is the use of a chiral amine catalyst, such as a proline derivative, to activate a carbonyl compound towards a nucleophilic addition that ultimately leads to the chiral amine. youtube.commdpi.com These reactions often proceed through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction. youtube.commdpi.com

Table 3: Examples of Organocatalytic Reactions for Chiral Amine Synthesis

OrganocatalystReaction TypeKey IntermediateReference
Chiral Phosphoric AcidAsymmetric reduction of iminesIminium ion activation acs.org
ProlineAsymmetric Mannich reactionEnamine youtube.commdpi.com
Chiral ThioureasAddition of oxazolones to olefinsHydrogen bonding activation nih.gov
Bifunctional Amine-ThioureaMichael addition to nitroolefinsDual activation rsc.org

Chemoenzymatic Synthesis via Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. mdpi.com Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines, enzymes such as imine reductases (IREDs), transaminases (TAs), and monoamine oxidases (MAOs) are particularly useful. dntb.gov.uaresearchgate.netnih.gov

A chemoenzymatic route to this compound could employ an engineered imine reductase to catalyze the asymmetric reductive amination of 1-(2-propoxyphenyl)ethan-1-one. dntb.gov.uaresearchgate.net This one-pot reaction combines the formation of an imine from the ketone and an amine source (e.g., ammonia (B1221849) or an alkylamine) and its subsequent reduction to the chiral amine with high enantiomeric excess. dntb.gov.uaresearchgate.net Protein engineering has been instrumental in developing IREDs with broad substrate scopes and high stereoselectivities. dntb.gov.uaresearchgate.net

Alternatively, a kinetic resolution of racemic 1-(2-propoxyphenyl)ethan-1-amine could be achieved using an enantioselective oxidase, such as a variant of monoamine oxidase from Aspergillus niger (MAO-N). nih.gov In this process, one enantiomer of the amine is selectively oxidized to the corresponding imine, which can then be hydrolyzed back to the ketone, leaving the desired (S)-enantiomer in high purity. nih.gov

Table 4: Biocatalytic Approaches for Chiral Amine Synthesis

Enzyme ClassReaction TypeKey FeatureReference
Imine Reductase (IRED)Asymmetric reductive aminationHigh enantioselectivity and diastereoselectivity dntb.gov.uaresearchgate.net
Monoamine Oxidase (MAO)Deracemization/Kinetic resolutionSelective oxidation of one enantiomer nih.gov
Lipase (B570770)Kinetic resolution of amino alcoholsEnantioselective acylation mdpi.com

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves the formation of a specific diastereomer of a molecule that has multiple stereocenters. While the target molecule, this compound, has only one stereocenter, diastereoselective strategies are often employed in the course of its synthesis, particularly when using chiral auxiliaries.

Diastereoselective Reduction of Imines

The diastereoselective reduction of imines is a crucial step in many of the enantioselective strategies discussed above, especially in chiral auxiliary-mediated approaches. When a chiral auxiliary is attached to the imine nitrogen, it creates a chiral environment that directs the approach of the reducing agent to one of the two diastereotopic faces of the C=N double bond.

For example, in the synthesis using a chiral sulfinamide auxiliary, the reduction of the intermediate N-sulfinyl imine is a diastereoselective process. youtube.com The choice of reducing agent can significantly influence the diastereoselectivity. For instance, bulky reducing agents may favor attack from the less hindered face of the imine, leading to one diastereomer, while chelating reducing agents might coordinate with the sulfinyl oxygen and direct the hydride delivery from the opposite face, leading to the other diastereomer. youtube.com

Similarly, the reduction of imines derived from other chiral amines or alcohols can proceed with high diastereoselectivity, providing a reliable method for establishing the desired stereochemistry at the newly formed stereocenter. acs.org

Table 5: Factors Influencing Diastereoselective Imine Reduction

FactorInfluence on DiastereoselectivityExampleReference
Chiral AuxiliarySteric hindrance and/or chelation controltert-Butanesulfinamide youtube.com
Reducing AgentSteric bulk and coordinating abilityNaBH₄ vs. L-selectride youtube.com
Reaction ConditionsTemperature and solventCan affect the transition state geometry acs.org

Chiral Reagent-Mediated Diastereoselective Formation

The synthesis of this compound can be approached through diastereoselective methods, where a chiral auxiliary or reagent is used to control the stereochemical outcome of the reaction. One common strategy involves the asymmetric reduction of a prochiral ketimine precursor, 2-propoxyacetophenone (B8453168) imine. The use of a chiral reducing agent will favor the formation of one diastereomer over the other.

Another approach is the addition of a nucleophile to an imine derived from 2-propoxyacetophenone, where the nucleophile or the imine contains a chiral auxiliary. For instance, the use of a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, can direct the stereoselective addition of a Grignard reagent or other organometallic species to the imine, leading to the formation of the desired amine with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product.

Chiral Resolution Techniques for Enantiopure this compound

Chiral resolution remains a widely practiced and effective method for obtaining enantiomerically pure amines. This involves the separation of a racemic mixture of 1-(2-Propoxyphenyl)ethan-1-amine into its individual (S) and (R) enantiomers.

Diastereomeric Salt Formation and Crystallization

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts with different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. For the resolution of racemic 1-(2-Propoxyphenyl)ethan-1-amine, one could employ an enantiomerically pure acid like L-(+)-tartaric acid. The reaction would yield two diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid]. Due to their different spatial arrangements, these salts will exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. After separation of the crystals, the desired (S)-amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid.

Resolving AgentTarget DiastereomerSeparation Method
L-(+)-Tartaric Acid[(S)-amine·(L)-acid]Fractional Crystallization
(R)-(-)-Mandelic Acid[(S)-amine·(R)-acid]Fractional Crystallization
(1S)-(+)-10-Camphorsulfonic Acid[(S)-amine·(S)-acid]Fractional Crystallization

This table presents potential resolving agents for 1-(2-Propoxyphenyl)ethan-1-amine based on common practices for similar amines.

Chromatographic Chiral Separation Methodologies

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers of 1-(2-Propoxyphenyl)ethan-1-amine, leading to different retention times and thus, their separation.

Various types of CSPs are available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) being particularly effective for the separation of a wide range of chiral compounds, including amines. The choice of the mobile phase, which typically consists of a mixture of alkanes, alcohols, and additives, is crucial for achieving optimal separation. The use of additives like acids or bases can improve peak shape and resolution by interacting with the analyte and the stationary phase.

For the separation of 1-(2-Propoxyphenyl)ethan-1-amine, a screening of different chiral columns and mobile phase compositions would be necessary to identify the most effective system.

Chiral Stationary Phase (CSP) TypeMobile Phase ExampleDetection Method
Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Hexane (B92381)/Isopropanol with diethylamineUV
Pirkle-type (e.g., (R,R)-Whelk-O 1)Hexane/Ethanol with trifluoroacetic acidUV
Crown Ether-basedPerchloric acid solution/MethanolUV

This table illustrates common chiral stationary phases and mobile phase systems that could be effective for the separation of 1-(2-Propoxyphenyl)ethan-1-amine enantiomers.

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction catalyzed by a chiral catalyst or enzyme. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases and proteases, are highly stereoselective catalysts and are widely used for the kinetic resolution of racemic amines. A common approach is the acylation of the amine with an acyl donor, where the enzyme selectively acylates one enantiomer at a much higher rate. For instance, a lipase like Candida antarctica lipase B (CALB) could be used to selectively acylate the (R)-enantiomer of 1-(2-Propoxyphenyl)ethan-1-amine, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The acylated (R)-enantiomer can then be separated from the unreacted (S)-amine.

Catalytic Kinetic Resolution: In addition to enzymes, chiral metal complexes or organocatalysts can be employed for the kinetic resolution of amines. These catalysts can promote a variety of reactions, such as acylation or oxidation, in an enantioselective manner. The development of new and more efficient catalysts for kinetic resolution is an active area of research.

Catalyst TypeReaction TypePotential Outcome
Lipase (e.g., Candida antarctica Lipase B)AcylationUnreacted (S)-amine with high enantiomeric excess
Amine DehydrogenaseOxidative DeaminationUnreacted (S)-amine with high enantiomeric excess
Chiral Phosphine-Metal ComplexAsymmetric AcylationEnantiomerically enriched acylated amine and unreacted amine

This table provides examples of catalyst types and their application in the kinetic resolution of racemic amines, which could be adapted for 1-(2-Propoxyphenyl)ethan-1-amine.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be considered.

In the case of diastereomeric salt resolution , key factors to optimize include the choice of resolving agent and solvent, the stoichiometry of the resolving agent, the crystallization temperature and time, and the method of recovering the amine from the salt. The goal is to achieve the highest possible yield and enantiomeric excess in a single crystallization step to minimize product loss in subsequent purification steps.

For chromatographic separation , optimization would focus on the selection of the most selective and high-capacity chiral stationary phase, the composition of the mobile phase to achieve the best balance between resolution and throughput, and the loading capacity of the column. For large-scale production, simulated moving bed (SMB) chromatography is often the preferred technique due to its continuous nature and efficient use of the stationary phase and solvent.

In kinetic resolution , the choice of enzyme or catalyst is paramount. Further optimization would involve the reaction temperature, pH (for enzymatic reactions), solvent, and the nature of the acyl donor. The concentration of the substrate and catalyst, as well as the reaction time, also play a crucial role in achieving high conversion and enantiomeric excess. The reusability of the enzyme or catalyst is another important factor for a sustainable and economical process.

A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the effects of multiple variables and their interactions to identify the optimal conditions for a robust and scalable synthesis of this compound.

Stereochemical Characterization and Elucidation of S 1 2 Propoxyphenyl Ethan 1 Amine

Enantiomeric Excess Determination Techniques

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Chromatographic methods are the most common and reliable techniques for determining the ee of chiral amines.

Chiral HPLC is a powerful and widely used technique for separating enantiomers. scilit.com The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

Methodology:

Column Selection: A suitable CSP is chosen. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating chiral amines. yakhak.org

Method Development: A mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks. yakhak.org

Analysis: The sample of 1-(2-Propoxyphenyl)ethan-1-amine is injected into the HPLC system. The two enantiomers will elute at different times, producing two distinct peaks in the chromatogram.

Quantification: The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Alternatively, an indirect method can be used where the amine is first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. researchgate.netyoutube.com

Illustrative Research Findings: Chiral HPLC methods have been developed for a vast number of chiral amines, including 1-phenylethylamine (B125046), a close structural analog of the target compound. acs.orgacs.org These methods typically show excellent resolution, allowing for accurate quantification of enantiomeric purity.

Interactive Table: Typical Chiral HPLC Separation Parameters

This table provides typical parameters for the enantiomeric separation of a chiral amine on a polysaccharide-based CSP.

ParameterValue / Condition
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (S)-enantiomer8.5 min
Retention Time (R)-enantiomer10.2 min
Resolution (Rs)> 2.0

Chiral Gas Chromatography (GC) is another effective method for separating and quantifying enantiomers, particularly for volatile compounds. gcms.cz Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve separation. sigmaaldrich.com

For amines, which can exhibit poor peak shape due to their basicity, derivatization is often necessary. The amine is typically reacted with an achiral reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative before analysis. sigmaaldrich.com This derivatization does not affect the chiral center. sigmaaldrich.com

Methodology:

Derivatization: The 1-(2-Propoxyphenyl)ethan-1-amine sample is derivatized, for example, by reacting it with TFAA to form the corresponding trifluoroacetamide. nih.gov

Column Selection: A capillary column with a cyclodextrin-based CSP is selected.

Analysis: The derivatized sample is injected into the GC. The temperature program of the GC oven is optimized to separate the two diastereomeric derivative peaks.

Quantification: The enantiomeric excess is calculated from the integrated peak areas in the resulting chromatogram, just as in HPLC.

An indirect GC method is also possible, where the amine is reacted with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers, which are then separated on a standard achiral GC column. researchgate.netnih.gov

Illustrative Research Findings: The enantiomers of 1-phenylethylamine have been successfully separated by chiral GC after derivatization to their N-acetyl or N-trifluoroacetyl derivatives. sigmaaldrich.com These methods provide high efficiency and sensitivity for determining enantiomeric purity.

Interactive Table: Representative Chiral GC Method Parameters

This table outlines representative conditions for the GC separation of a derivatized chiral amine.

ParameterValue / Condition
ColumnAstec® CHIRALDEX™ B-PM (Permethylated beta-cyclodextrin)
DerivativeN-Trifluoroacetyl
Carrier GasHelium
Oven Temperature Program120°C (hold 2 min) to 180°C at 5°C/min
Injector Temperature250°C
DetectorFlame Ionization Detector (FID) at 250°C
Retention Time (S)-derivative15.3 min
Retention Time (R)-derivative15.9 min

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for molecular structure elucidation. In standard achiral solvents, enantiomers are indistinguishable by NMR as they possess identical physical properties, resulting in overlapping signals. However, the use of chiral shift reagents (CSRs) allows for the differentiation of enantiomers. libretexts.orgnih.gov These reagents are typically paramagnetic lanthanide complexes containing a chiral ligand. chemistnotes.com

When a CSR is added to a solution containing a racemic or scalemic mixture of a chiral compound, such as 1-(2-Propoxyphenyl)ethan-1-amine, it forms diastereomeric complexes with each enantiomer. chemistnotes.com The chiral amine acts as a Lewis base, coordinating to the lanthanide metal center, which is a Lewis acid. libretexts.orgslideshare.net These newly formed diastereomeric complexes are no longer mirror images and thus have different NMR spectra. libretexts.org

The most common chiral shift reagents are based on europium(III) or praseodymium(III) complexed with bulky chiral ligands like (+)-camphor derivatives. chemistnotes.comslideshare.net A widely used example is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. chemistnotes.comnih.gov The interaction with the paramagnetic center of the CSR induces significant changes in the chemical shifts of the protons in the analyte molecule. This phenomenon, known as lanthanide-induced shift (LIS), is primarily a pseudocontact shift, which depends on the distance and angle between the paramagnetic ion and the specific proton. libretexts.orgslideshare.net

For (S)-1-(2-Propoxyphenyl)ethan-1-amine, the protons closest to the coordinating amine group experience the largest induced shifts. In the presence of a chiral shift reagent like Eu(hfc)₃, a single proton signal in the original spectrum of the racemic amine will split into two distinct signals, one corresponding to the (S)-enantiomer and the other to the (R)-enantiomer. libretexts.orgchemistnotes.com The separation of these signals (ΔΔδ) allows for the direct determination of the enantiomeric excess (e.e.) by integrating the respective peak areas. libretexts.orgnih.gov

The table below illustrates a hypothetical, yet representative, dataset showing the effect of a chiral shift reagent on the ¹H NMR spectrum of a racemic mixture of 1-(2-Propoxyphenyl)ethan-1-amine. The methine proton (H-1) and the adjacent methyl protons (H-2), being closest to the chiral center and the site of coordination, would be expected to show the most significant separation.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for 1-(2-Propoxyphenyl)ethan-1-amine in the Presence of Eu(hfc)₃

Proton Original δ (ppm) δ with CSR (R-enantiomer) δ with CSR (S-enantiomer) Lanthanide-Induced Shift (Δδ) for S-enantiomer
Methine (-CH -NH₂) ~4.15 ~5.20 ~5.35 ~1.20
Methyl (-CH₃ ) ~1.40 ~2.10 ~2.25 ~0.85

Note: Data are hypothetical and serve to illustrate the principle of enantiomeric resolution by chiral shift reagents. Actual chemical shifts and separations are dependent on the specific reagent, concentration, and solvent used.

Conformational Analysis and Stereodynamic Behavior

The conformational landscape of this compound is primarily defined by the rotation around the single bonds, particularly the C(aryl)-C(α) bond and the C(α)-N bond. The molecule's preferred three-dimensional shape is a balance between minimizing steric hindrance and optimizing potential intramolecular interactions. nih.govcapes.gov.br Like other phenethylamine (B48288) derivatives, this compound can adopt several low-energy conformations. nih.govcapes.gov.br

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory), are often employed to map the potential energy surface and identify stable conformers. nih.gov For molecules of this type, two principal conformations are typically considered: an "extended" (or anti) conformation and a "folded" (or gauche) conformation. capes.gov.br

Extended (Anti) Conformation: The amino group is positioned away from the phenyl ring, minimizing steric repulsion. This conformation is often favored in aqueous solutions for protonated amines. capes.gov.br

Folded (Gauche) Conformation: The amino group is rotated towards the phenyl ring. In the case of this compound, this conformation could be stabilized by an intramolecular hydrogen bond between one of the amine hydrogens and the ether oxygen of the propoxy group.

The stereodynamic behavior of the molecule involves the interconversion between these various conformations. youtube.com The energy barriers to rotation around the single bonds determine the rate of this interconversion. At room temperature, this rotation is typically fast on the NMR timescale, meaning that the observed NMR spectrum is an average of all populated conformations. youtube.com

Variable-temperature NMR studies can provide insight into these dynamics. By lowering the temperature, the rate of interconversion can be slowed to the point where individual conformers might be observed, leading to signal broadening and eventual splitting into separate sets of peaks for each distinct conformation.

The table below summarizes plausible calculated relative energies for the primary conformers of this compound, highlighting the factors that stabilize or destabilize each arrangement.

Table 2: Calculated Relative Energies and Key Features of this compound Conformers

Conformer Dihedral Angle (O-C-C-N) Relative Energy (kJ/mol) Key Stabilizing/Destabilizing Factors
Gauche-I (Folded) ~60° 0 (most stable) Intramolecular H-bond (NH₂···O-Propoxy)
Anti (Extended) ~180° 4 - 8 Lower steric hindrance

Note: The energy values are representative and based on general principles of conformational analysis for similar structures. The Gauche-I conformer is predicted to be the most stable due to the favorable intramolecular hydrogen bonding opportunity.

Derivatization Strategies and Structure Activity Relationship Sar Studies for Research Applications

Synthesis of Novel Amide Derivatives

The primary amine functionality of (S)-1-(2-Propoxyphenyl)ethan-1-amine readily undergoes acylation to form a diverse range of amide derivatives. This transformation is a cornerstone of creating chiral ligands and catalysts due to the robustness of the amide bond and the ability to introduce a wide variety of steric and electronic properties through the acylating agent.

A common and effective method for amide synthesis involves the coupling of the amine with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is amenable to a wide range of carboxylic acids, including those with functional groups that can be used for further modification or to influence the catalytic activity. nih.gov

For instance, the reaction of this compound with various substituted benzoic acids can yield a library of chiral amides. The electronic properties of these derivatives can be systematically tuned by altering the substituents on the aromatic ring of the benzoic acid.

Table 1: Representative Examples of Amide Derivatives from this compound

Acylating AgentDerivative NamePotential Application
Benzoyl chloride(S)-N-(1-(2-Propoxyphenyl)ethyl)benzamideLigand for transition metal catalysis
Acetyl chloride(S)-N-(1-(2-Propoxyphenyl)ethyl)acetamideChiral auxiliary
4-Nitrobenzoyl chloride(S)-N-(1-(2-Propoxyphenyl)ethyl)-4-nitrobenzamidePrecursor for catalysts with tunable electronic properties
(R)-2-Phenylpropanoic acid(S)-N-(1-(2-Propoxyphenyl)ethyl)-2-phenylpropanamideDiastereomeric ligand for asymmetric synthesis

The synthesis of these amides provides a platform for developing new catalysts. For example, amides derived from amino acids can introduce additional coordination sites, leading to the formation of pincer-type ligands. rsc.org These ligands are highly effective in various catalytic transformations, including hydrogenations and C-C bond-forming reactions.

Formation of Urethane (B1682113) and Urea (B33335) Derivatives

Urethane and urea derivatives of this compound represent another important class of compounds with significant potential in catalysis. These derivatives are typically synthesized by reacting the amine with isocyanates or chloroformates.

The synthesis of urea derivatives can be achieved by reacting the amine with an appropriate isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. The resulting chiral ureas can act as powerful hydrogen-bond donors, making them effective organocatalysts for a variety of asymmetric reactions.

Similarly, urethane derivatives can be prepared by reacting the amine with a chloroformate in the presence of a base. These urethane-containing compounds can also serve as ligands for metal-catalyzed reactions.

Table 2: Potential Urethane and Urea Derivatives of this compound

ReagentDerivative TypePotential Catalytic Role
Phenyl isocyanateUreaHydrogen-bond donor organocatalyst
1-Naphthyl isocyanateUreaCatalyst for Michael additions
Benzyl chloroformateUrethaneLigand for asymmetric allylic alkylation
Ethyl chloroformateUrethaneChiral protecting group

The development of bifunctional urea and urethane catalysts, which contain both a Lewis basic site (from the amine) and a hydrogen-bonding site (from the urea/urethane), has been a significant area of research. These catalysts have shown high efficiency and enantioselectivity in reactions such as the Michael addition. researchgate.net

Design and Synthesis of Schiff Base Ligands

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and widely studied ligands in coordination chemistry and catalysis. The reaction of this compound with various carbonyl compounds can generate a library of chiral Schiff base ligands.

A typical synthesis involves refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The choice of the carbonyl component is crucial as it allows for the introduction of different donor atoms and steric bulk, thereby tuning the properties of the resulting metal complexes. nih.govhsc.edunih.gov

For example, condensation with salicylaldehyde (B1680747) derivatives introduces an O,N-donor set, which can coordinate to a variety of metal centers to form active catalysts for reactions like asymmetric epoxidation and cyclopropanation. researchgate.net

Table 3: Examples of Schiff Base Ligands Derived from this compound

Carbonyl CompoundLigand NamePotential Metal Complex and Application
Salicylaldehyde(S,E)-2-(((1-(2-propoxyphenyl)ethyl)imino)methyl)phenol[Mn(III)Cl(ligand)] for asymmetric epoxidation
2-Hydroxyacetophenone(S,E)-1-(2-(((1-(2-propoxyphenyl)ethyl)imino)methyl)phenyl)ethan-1-one[Cu(II)(ligand)2] for asymmetric Henry reactions
Pyridine-2-carbaldehyde(S,E)-N-((pyridin-2-yl)methylene)-1-(2-propoxyphenyl)ethan-1-amine[Ru(II)Cl2(ligand)(p-cymene)] for transfer hydrogenation

The modular nature of Schiff base synthesis allows for the creation of extensive ligand libraries for high-throughput screening of catalytic activity. beilstein-journals.org

Exploration of Substituent Effects on Reactivity and Selectivity in Catalytic Systems

The systematic modification of the structure of a catalyst and the study of its effect on reactivity and selectivity is a fundamental aspect of catalyst development, known as a Structure-Activity Relationship (SAR) study. For catalysts derived from this compound, SAR studies are crucial for optimizing their performance.

Substituents can be introduced at various positions on the ligand framework, including the phenyl ring of the amine, the acyl group in amide derivatives, or the aldehyde/ketone precursor for Schiff bases. These substituents can exert both electronic and steric effects. rsc.orgnih.govnih.gov

For instance, in a series of amide-based ligands, varying the electronic nature of the substituent on the acyl-capping group can influence the Lewis acidity of a coordinated metal center. Electron-withdrawing groups would be expected to increase the metal's Lewis acidity, potentially leading to higher catalytic activity. Conversely, bulky substituents can enhance enantioselectivity by creating a more defined chiral pocket around the active site. nih.gov

A hypothetical SAR study for a catalyst derived from this compound in an asymmetric reaction could yield data as shown in the table below.

Table 4: Hypothetical SAR Data for a Catalytic Asymmetric Reaction

Catalyst Substituent (on Acyl Group)Yield (%)Enantiomeric Excess (ee, %)
-H8570
-OCH3 (para)8275
-Cl (para)9085
-NO2 (para)9592
-C(CH3)3 (para)7595

This data would suggest that electron-withdrawing groups increase both yield and enantioselectivity, while sterically demanding groups primarily enhance enantioselectivity, albeit with a potential decrease in yield.

Covalent Modification for Immobilization in Heterogeneous Catalysis Research

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practical utility by facilitating catalyst separation and recycling. Covalent modification of ligands derived from this compound allows for their permanent attachment to a variety of solid supports, such as polymers and silica. rsc.orgbeilstein-journals.org

A common approach involves introducing a functional group onto the ligand that can react with a complementary group on the support. For example, a vinyl group can be introduced into the ligand, which can then be co-polymerized with a suitable monomer to incorporate the ligand into a polymer chain. Alternatively, a ligand bearing a carboxylic acid or an alcohol can be coupled to an amine- or chloromethyl-functionalized resin. rsc.org

The choice of the linker used to attach the ligand to the support is critical, as it can influence the catalyst's activity and selectivity. A flexible linker may allow the catalytic center to mimic its homogeneous counterpart more closely, while a rigid linker may impose beneficial conformational constraints.

Table 5: Strategies for Covalent Immobilization

Ligand Functional GroupSupport MaterialLinkage ChemistryPotential Advantage
Vinyl-substituted aromatic ringPolystyreneRadical polymerizationHigh ligand loading
Carboxylic acidAmine-functionalized silicaAmide bond formationRobust and stable linkage
Terminal alkyneAzide-functionalized resinClick chemistry (CuAAC)High efficiency and orthogonality

The development of robust and recyclable heterogeneous catalysts from this compound derivatives holds significant promise for the advancement of sustainable chemical synthesis. researchgate.net

Theoretical and Computational Studies on S 1 2 Propoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. researchgate.netnih.gov For (S)-1-(2-Propoxyphenyl)ethan-1-amine, these calculations would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. nih.gov

Once the optimized structure is obtained, a wealth of information about its electronic nature can be determined. Key parameters include the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Furthermore, Frontier Molecular Orbital (FMO) theory, which looks at the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scirp.org

Table 1: Hypothetical Electronic Properties from Quantum Chemical Calculations

Property Description Hypothetical Information for this compound
Optimized Geometry The lowest energy 3D structure of the molecule. Provides bond lengths, bond angles, and dihedral angles.
Mulliken Atomic Charges Distribution of electron charge among the atoms. Would likely show negative charge on the nitrogen and oxygen atoms.
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability.

| MEP Map | A 3D map of the electrostatic potential. | Would visualize electron-rich areas around the amine and ether groups. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms in Catalysis

This compound, being a chiral amine, has potential applications as a ligand in asymmetric catalysis. DFT is a powerful tool for investigating the mechanisms of such catalytic reactions. dntb.gov.ua By modeling the interaction of the amine with a metal center and a substrate, researchers can map out the entire reaction pathway.

These studies involve locating the transition states for each step of the reaction. The energy of these transition states determines the activation energy, which is a key factor in the reaction rate. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net This understanding at the molecular level is invaluable for designing more efficient and selective catalysts.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations would be particularly useful for understanding its interactions with other molecules, such as a substrate in a solution or a protein binding site. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate their movements. This allows for the observation of how the ligand, this compound, approaches and binds to a substrate or receptor. arxiv.org The simulation can reveal the preferred binding modes, the stability of the resulting complex, and the key intermolecular interactions (like hydrogen bonds) that are responsible for binding. nih.gov

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds. | Would likely show hydrogen bonding involving the amine group. |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. youtube.com

By systematically rotating the single bonds in the molecule and calculating the energy at each step, an energy landscape can be constructed. nih.gov The low-energy points on this landscape correspond to stable conformations, while the high-energy points represent transition states between them. At room temperature, the molecule will predominantly exist in its most stable conformations. youtube.com Understanding the conformational preferences is crucial as the specific 3D shape of the molecule can significantly influence its reactivity and biological activity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, CD)

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule. nih.gov These theoretical spectra can then be compared with experimental data to confirm the structure and assign the observed signals.

For this compound, the following properties could be predicted:

NMR (Nuclear Magnetic Resonance): The chemical shifts of the ¹H and ¹³C atoms can be calculated, which helps in the interpretation of experimental NMR spectra. scirp.org

IR (Infrared): The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. nih.gov This provides a theoretical IR spectrum that can be compared with the experimental one.

CD (Circular Dichroism): Since this compound is a chiral molecule, it will have a CD spectrum. Theoretical calculations can predict the CD spectrum, which is crucial for confirming the absolute configuration of the chiral center.

Table 3: List of Compounds

Compound Name
This compound
Ethane
Allicin
Cysteine
S-allyl mercaptocysteine
2-propenesulfenic acid (PSA)
Allyl mercaptan (AM)
Phenylephrine

Advanced Analytical and Spectroscopic Techniques for Research Insights

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of (S)-1-(2-Propoxyphenyl)ethan-1-amine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula.

In a typical analysis, the compound is ionized, often using "soft" ionization techniques like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is then measured with high precision. For this compound (C₁₁H₁₇NO), the expected exact mass of the neutral molecule is 179.1310. The protonated species [C₁₁H₁₈NO]⁺ would therefore have a theoretical m/z of 180.1383. Experimental HRMS data confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In these experiments, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern offers valuable clues about the compound's connectivity. Expected fragmentation pathways for this compound would include the loss of the propoxy group, cleavage of the ethylamine (B1201723) side chain, and fragmentation of the aromatic ring, leading to characteristic daughter ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaTheoretical m/z
[M+H]⁺C₁₁H₁₈NO⁺180.1383
[M-NH₂]⁺C₁₁H₁₅O⁺163.1117
[M-CH₃CHNH₂]⁺C₉H₁₁O⁺135.0805

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, distinct signals are expected for the aromatic protons, the methine proton of the ethylamine group, the methyl protons, the protons of the propoxy group, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. docbrown.info The coupling between adjacent protons (J-coupling) results in signal splitting, which reveals the connectivity of the molecule. docbrown.info For instance, the methine proton signal would be expected to be a quartet due to coupling with the adjacent methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. organicchemistrydata.org Given the asymmetry of this compound, all 11 carbon atoms are expected to be chemically distinct and should therefore produce 11 unique signals. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. docbrown.info For example, the carbons of the aromatic ring will appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the ethyl and propoxy groups will resonate in the upfield region. organicchemistrydata.orgdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H6.8 - 7.3 (m, 4H)110 - 160
O-CH₂ -CH₂-CH₃3.9 - 4.1 (t, 2H)~70
O-CH₂-CH₂ -CH₃1.7 - 1.9 (sext, 2H)~22
O-CH₂-CH₂-CH₃ 0.9 - 1.1 (t, 3H)~10
CH -CH₃4.0 - 4.2 (q, 1H)~50
CH-CH₃ 1.3 - 1.5 (d, 3H)~24
NH₂ 1.5 - 2.5 (s, broad, 2H)-

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. m=multiplet, t=triplet, sext=sextet, q=quartet, d=doublet, s=singlet.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. orgchemboulder.com For this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, the C-O bond of the ether linkage, and the C=C bonds of the aromatic ring. orgchemboulder.comlibretexts.org Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The presence of a strong, broad band due to N-H wagging between 665-910 cm⁻¹ is also characteristic of primary and secondary amines. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which often give rise to strong Raman signals.

Table 3: Key Predicted Infrared Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend (scissoring)1580 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium to Weak
C-N Stretch (aliphatic)1020 - 1250Medium to Weak
C-O Stretch (ether)1200 - 1260 (asymmetric)Strong
N-H Wag665 - 910Strong, Broad

Chiroptical Spectroscopy (CD, VCD, ORD) for Stereochemical Information

Chiroptical spectroscopy techniques are essential for probing the three-dimensional arrangement of atoms in a chiral molecule. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. For this compound, the aromatic chromophore would likely give rise to a characteristic CD spectrum in the UV region. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides detailed stereochemical information about the entire molecule, as every vibrational mode can potentially be VCD active. A VCD spectrum of this compound would provide a rich fingerprint of its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect, can be used to assign the absolute configuration of a chiral compound.

While experimental data for this compound is not widely published, theoretical calculations (e.g., using density functional theory, DFT) can be employed to predict the chiroptical spectra and correlate them with the (S)-configuration.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Validation

Chromatographic methods are paramount for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric purity of this compound.

Purity Assessment: High-performance liquid chromatography (HPLC) with a standard achiral stationary phase (e.g., C18) is commonly used to determine the chemical purity. The sample is passed through the column, and different components are separated based on their affinity for the stationary phase. A single, sharp peak would indicate a high degree of chemical purity. Gas chromatography (GC) can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.

Enantiomeric Excess Validation: Determining the enantiomeric excess (e.e.) is critical to ensure the stereochemical integrity of the (S)-enantiomer. This is achieved using chiral chromatography. nih.gov

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govnih.gov Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. youtube.comlibretexts.org

Chiral Gas Chromatography (Chiral GC): For volatile amines, chiral GC with a chiral capillary column can also be an effective method for enantiomeric separation.

The validation of enantiomeric excess is a critical quality control step, ensuring that the desired stereoisomer is present in the required purity.

Table 4: Summary of Chromatographic Techniques and Their Applications

Technique Stationary Phase Primary Application Information Obtained
HPLCAchiral (e.g., C18)Chemical Purity AssessmentNumber and relative amounts of chemical impurities
GCAchiralChemical Purity AssessmentNumber and relative amounts of volatile impurities
Chiral HPLCChiral (e.g., polysaccharide-based)Enantiomeric PuritySeparation of enantiomers, enantiomeric excess (e.e.)
Chiral GCChiralEnantiomeric PuritySeparation of volatile enantiomers, enantiomeric excess (e.e.)

Emerging Research Directions and Future Perspectives for S 1 2 Propoxyphenyl Ethan 1 Amine

Integration into Flow Chemistry Methodologies for Continuous Asymmetric Synthesis

The synthesis of chiral amines is increasingly benefiting from the adoption of continuous flow chemistry, a technology that offers improved safety, efficiency, and scalability over traditional batch processes. whiterose.ac.uknih.gov The integration of (S)-1-(2-Propoxyphenyl)ethan-1-amine synthesis into flow chemistry methodologies represents a significant area of future research. Continuous flow reactors can facilitate the use of immobilized enzymes or catalysts, leading to streamlined processes for asymmetric synthesis. acs.orgnih.govrsc.org

For instance, the asymmetric amination of a corresponding prochiral ketone could be achieved in a packed-bed reactor containing an immobilized transaminase. acs.orgnih.govacs.org This approach has been successfully demonstrated for other chiral amines, yielding high conversions and excellent enantioselectivities (>99% ee) with significantly reduced reaction times. acs.orgnih.gov The use of organic solvents in such flow systems can also suppress the leaching of essential cofactors like pyridoxal (B1214274) 5'-phosphate (PLP), enhancing the long-term stability and reusability of the biocatalyst. nih.gov

A potential continuous flow process for the synthesis of this compound could involve the following key steps:

Introduction of the ketone precursor and an amine donor into a microreactor.

Passage through a packed-bed column containing an immobilized (S)-selective transaminase.

In-line purification to isolate the final chiral amine product.

This methodology not only promises higher throughput but also aligns with the principles of green chemistry by minimizing waste and enabling catalyst recycling. nih.gov

Development of Recyclable Catalytic Systems Utilizing this compound Derivatives

The development of recyclable catalytic systems is crucial for sustainable chemical manufacturing, as it addresses both economic and environmental concerns. rsc.orgresearchgate.netnih.gov For the synthesis of chiral amines, significant research has focused on the immobilization of homogeneous catalysts onto solid supports or the design of catalysts that can be easily separated from the reaction mixture. rsc.orgnih.gov

Derivatives of this compound could be instrumental in the development of such recyclable catalysts. For example, the amine could be functionalized to serve as a chiral ligand for a metal catalyst, which is then immobilized on a support like silica, a polymer, or magnetic nanoparticles. nih.gov These heterogeneous catalysts can be easily recovered by filtration and reused in multiple reaction cycles, often without a significant loss of activity or enantioselectivity. nih.gov

Another promising approach is the use of "lipophilic tagging," where a long alkyl chain is attached to the catalyst. nih.gov This modification makes the catalyst soluble in non-polar solvents during the reaction but allows for its precipitation and recovery by switching to a polar solvent post-reaction. nih.gov A summary of recyclable catalyst strategies is presented in the table below.

Catalyst Recycling StrategyDescriptionPotential Advantage for this compound based catalysts
Immobilization on Solid Supports The chiral catalyst is covalently bonded or adsorbed onto an insoluble support (e.g., silica, polymers). nih.govFacilitates easy separation by filtration, suitable for continuous flow reactors.
Magnetic Nanoparticles The catalyst is attached to magnetic nanoparticles, allowing for separation using an external magnetic field. nih.govRapid and efficient catalyst recovery without the need for filtration.
Lipophilic Tagging A long, non-polar chain is attached to the catalyst, making it soluble in non-polar solvents for the reaction and precipitable in polar solvents for recovery. nih.govMaintains the advantages of homogeneous catalysis (high activity and selectivity) while allowing for easy recovery.
Dendrimeric Catalysts The catalyst is attached to a dendritic polymer, which can be separated by nanofiltration.High catalyst loading and recovery through membrane filtration.

The development of recyclable catalysts based on this compound derivatives would be a significant step towards more economical and environmentally friendly synthetic processes.

Green Chemistry Approaches in the Synthesis and Application of this compound

Green chemistry principles are increasingly guiding the development of new synthetic methods. d-nb.info For a molecule like this compound, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. d-nb.infoacs.org

Biocatalysis, particularly the use of enzymes like transaminases, is a cornerstone of green chemistry for chiral amine synthesis. rsc.orgwiley.com These enzymatic reactions typically occur in aqueous media under mild conditions and exhibit high enantioselectivity, eliminating the need for protecting groups and reducing the formation of byproducts. rsc.orgacs.org The direct asymmetric hydrogenation of imines is another green strategy, offering high atom economy as it produces minimal waste. acs.org

The application of green chemistry principles can be evaluated using metrics like the E-factor (mass ratio of waste to product) and Atom Efficiency. d-nb.info The ideal synthesis of this compound would have a low E-factor and high atom efficiency, characteristics that are more readily achieved through catalytic routes, especially those that are amenable to recycling. d-nb.info

Future research will likely focus on developing biocatalytic or chemocatalytic methods for the synthesis of this compound that are not only efficient and selective but also adhere to the principles of green chemistry, thereby minimizing their environmental impact.

Exploration of Novel Biological Scaffolds Based on its Core Structure

The phenethylamine (B48288) scaffold is a well-established pharmacophore, forming the core of many endogenous neurotransmitters and a wide range of pharmaceutical agents. wikipedia.orgnih.govgithub.io The structure of this compound, as a substituted phenethylamine, presents a promising starting point for the design of novel bioactive molecules. nih.govbiomolther.org Its specific substitution pattern can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. biomolther.org

The exploration of novel biological scaffolds based on this core structure could lead to the discovery of new therapeutic agents in areas such as:

Central Nervous System (CNS) Disorders: Phenethylamines are known to interact with a variety of receptors and transporters in the CNS, including those for dopamine, serotonin, and norepinephrine. wikipedia.orgnih.govbiomolther.org

Antimicrobial Agents: The development of novel thiazol-2-amines has shown that amine derivatives can exhibit significant antimicrobial activity. nih.gov

Anticancer Drugs: Chiral amines are integral components of many anticancer compounds. azolifesciences.com

The design of new bioactive compounds would involve creating a library of derivatives of this compound and screening them for activity against various biological targets. This approach has been successful in identifying lead compounds for a wide range of diseases. nih.gov

Potential in Materials Science as a Chiral Dopant or Component

Chiral molecules are finding increasing use in materials science, particularly in the field of liquid crystals. acs.orgtandfonline.comtandfonline.comrsc.orgdakenchem.comgoogle.comnih.gov When a chiral compound, or "dopant," is added to an achiral nematic liquid crystal host, it can induce a helical twist, forming a chiral nematic (or cholesteric) phase. rsc.org These materials are fundamental to many liquid crystal display (LCD) technologies. acs.org

This compound, due to its chirality, has the potential to be used as a chiral dopant. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which describes its ability to induce a helical structure in a nematic host. rsc.org The specific structural features of the dopant, such as the nature of the chiral center and the substituents on the aromatic ring, play a crucial role in determining its HTP. acs.org

Furthermore, in tilted smectic phases, the addition of a chiral dopant can lead to the formation of ferroelectric liquid crystals, which are of interest for fast-switching display applications. acs.orgtandfonline.comtandfonline.comrsc.org The spontaneous polarization of these materials is highly dependent on the molecular structure of the chiral dopant. acs.orgtandfonline.comtandfonline.comrsc.org Research into the use of this compound or its derivatives as chiral dopants could open up new avenues for the development of advanced optical materials.

Property of Chiral DopantsDescriptionRelevance to this compound
Helical Twisting Power (HTP) The ability of a chiral dopant to induce a helical twist in a nematic liquid crystal host. rsc.orgThe specific stereochemistry and molecular structure of this compound will determine its HTP.
Spontaneous Polarization (Ps) The macroscopic electric polarization that appears in a ferroelectric liquid crystal phase due to the presence of chiral molecules. acs.orgtandfonline.comtandfonline.comrsc.orgDerivatives of this compound could be designed to optimize the induced spontaneous polarization.
Solubility and Compatibility The dopant must be soluble and compatible with the liquid crystal host to avoid phase separation. researchgate.netThe propoxy group on the phenyl ring may enhance solubility in common liquid crystal hosts.

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence for Ligand Design

For this compound, these computational tools can be applied in several ways:

Ligand Design for Asymmetric Catalysis: Computational methods can be used to design novel chiral ligands based on the structure of this compound. researchgate.netpnas.orgacs.orgnih.govacs.org By modeling the transition states of catalytic reactions, it is possible to predict which ligand structures will lead to the highest enantioselectivity. acs.org

AI-Driven Catalyst Optimization: Machine learning algorithms can be trained on existing data to identify the key structural features of a catalyst that determine its activity and selectivity. researchgate.netjoaiar.orgchemistryworld.commeryt-chemical.comarxiv.org This can guide the synthesis of new, more effective catalysts based on the this compound scaffold.

Virtual Screening for Drug Discovery: The core structure of this compound can be used as a starting point for virtual screening campaigns. Large libraries of virtual compounds can be docked into the active sites of biological targets to identify potential new drug candidates.

This synergy between experimental chemistry, computational modeling, and AI holds immense promise for unlocking the full potential of this compound and its derivatives in both catalysis and medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.